N-(2-Bromoethyl)-4-piperidinyl diphenylacetate

Vue d'ensemble

Description

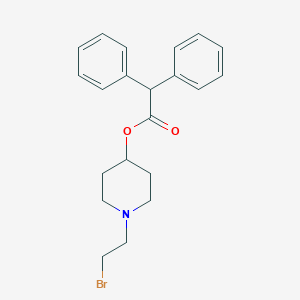

N-(2-Bromoethyl)-4-piperidinyl diphenylacetate is an organic compound that features a piperidine ring substituted with a bromoethyl group and a diphenylacetate moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromoethyl)-4-piperidinyl diphenylacetate typically involves the reaction of 4-piperidinol with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 4-piperidinol is replaced by the bromoethyl group, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-Bromoethyl)-4-piperidinyl diphenylacetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines or thiols.

Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.

Reduction: The compound can undergo reduction reactions to form the corresponding amine.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Nucleophilic Substitution: Products include azido, thiocyanato, or amino derivatives.

Oxidation: N-oxide derivatives of the piperidine ring.

Reduction: Corresponding amine derivatives.

Applications De Recherche Scientifique

Pharmacological Applications

N-(2-Bromoethyl)-4-piperidinyl diphenylacetate has been studied for its antimuscarinic properties, particularly in treating bladder disorders. It acts on muscarinic receptors, specifically the M3 subtype, which are crucial for bladder function.

- Mechanism of Action : The compound binds selectively to muscarinic receptors, leading to inhibition of acetylcholine action, which is beneficial in managing conditions like overactive bladder and urge incontinence .

Case Study: Bladder Dysfunction Treatment

A study demonstrated that administering this compound resulted in improved bladder control in patients with neurogenic bladder disease. The compound was shown to have a prolonged duration of action compared to traditional anticholinergics, allowing for less frequent dosing and reduced side effects .

Covalent Allosteric Modulation

Recent research has explored the use of this compound as a covalent allosteric modulator of G protein-coupled receptors (GPCRs). This application is significant as it can lead to more targeted therapies with fewer off-target effects.

- Study Findings : The compound was effective in modulating receptor activity without fully activating the receptor, thus providing a nuanced approach to receptor modulation .

Industrial Applications

Beyond pharmacology, this compound finds applications in the development of agrochemicals and specialty chemicals. Its reactivity makes it suitable for use in various synthetic pathways within chemical manufacturing.

Comparative Analysis of Antimuscarinic Agents

The following table compares this compound with other antimuscarinic agents regarding their efficacy and side effects:

| Compound | Duration of Action | Side Effects | Specificity |

|---|---|---|---|

| This compound | Long | Minimal dry mouth | M3 selective |

| Oxybutynin | Moderate | High incidence of dry mouth | Non-selective |

| Tolterodine | Moderate | Moderate dry mouth | M3 selective |

Mécanisme D'action

The mechanism of action of N-(2-Bromoethyl)-4-piperidinyl diphenylacetate involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The diphenylacetate moiety may enhance the compound’s binding affinity to certain receptors or enzymes, contributing to its biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(2-Bromoethyl)phthalimide: Similar in structure but with a phthalimide moiety instead of a piperidine ring.

N-(2-Bromoethyl)-4-piperidinol: Lacks the diphenylacetate group.

N-(2-Bromoethyl)-4-piperidinyl acetate: Contains an acetate group instead of a diphenylacetate moiety.

Uniqueness

N-(2-Bromoethyl)-4-piperidinyl diphenylacetate is unique due to the presence of both the bromoethyl and diphenylacetate groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Activité Biologique

N-(2-Bromoethyl)-4-piperidinyl diphenylacetate, a compound characterized by its unique structural features, has garnered attention for its biological activity, particularly in the context of medicinal chemistry and pharmacological applications. This article delves into the synthesis, mechanisms of action, biological effects, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

This compound is an organic compound that contains a piperidine ring substituted with a bromoethyl group and a diphenylacetate moiety. The synthesis typically involves the nucleophilic substitution reaction of 4-piperidinol with 2-bromoethanol in the presence of a base such as potassium carbonate. This reaction yields the desired product through the replacement of the hydroxyl group by the bromoethyl group.

Chemical Properties:

- Molecular Formula: C₁₈H₁₈BrN₃O₂

- Molecular Weight: 372.25 g/mol

- CAS Number: 150405-96-2

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to inhibition or modulation of enzyme activity. The bromoethyl group is particularly reactive, allowing for the formation of aziridinium ions under physiological conditions, which are crucial for its pharmacological effects .

1. Muscarinic Receptor Interaction

This compound acts as an irreversible antagonist of muscarinic acetylcholine receptors (mAChRs), particularly affecting M1 and M3 subtypes. Studies have shown that this compound can inhibit receptor binding in peripheral tissues without penetrating the blood-brain barrier, making it a candidate for targeted therapies in conditions like overactive bladder and other peripheral disorders .

2. Pharmacological Studies

Research indicates that this compound demonstrates significant biological effects in various assays:

- In vitro studies have shown that it can inhibit enzyme activity related to neurotransmitter signaling pathways.

- In vivo studies reveal that administration leads to sustained inhibition of mAChRs in peripheral tissues, suggesting potential therapeutic uses in managing conditions linked to cholinergic overactivity .

Case Study 1: Receptor Binding Assays

A study conducted on rat models demonstrated that this compound resulted in irreversible inhibition of muscarinic receptor binding in peripheral tissues. The rapid cyclization to aziridinium ions at physiological pH was noted as a key factor contributing to its potency as a receptor antagonist .

Case Study 2: Therapeutic Potential

Research exploring the therapeutic potential of this compound highlighted its effectiveness in models of overactive bladder, where it showed promise in reducing hyperactivity without central nervous system side effects due to its limited blood-brain barrier penetration .

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Key Differences |

|---|---|---|

| N-(2-Chloroethyl)-4-piperidinyl diphenylacetate | Irreversible mAChR antagonist | Chlorine vs. Bromine substitution |

| N-(2-Bromoethyl)-4-piperidinol | Less reactive; lacks diphenylacetate | Hydroxyl group instead of ester |

| N-(2-Bromoethyl)-4-piperidinyl acetate | Similar structure; less potent | Acetate group instead of diphenylacetate moiety |

Propriétés

IUPAC Name |

[1-(2-bromoethyl)piperidin-4-yl] 2,2-diphenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24BrNO2/c22-13-16-23-14-11-19(12-15-23)25-21(24)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19-20H,11-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWGPSDUQIXGOMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50164540 | |

| Record name | N-(2-Bromoethyl)-4-piperidinyl diphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50164540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150405-96-2 | |

| Record name | N-(2-Bromoethyl)-4-piperidinyl diphenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150405962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Bromoethyl)-4-piperidinyl diphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50164540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.